

Introduction: The Significance of the Piperazine Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862

[Get Quote](#)

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.^[1] The introduction of an N-methyl group and a hydroxyethyl chain, as seen in 2-(4-methylpiperazin-1-yl)ethanol, creates a versatile building block with multiple points for further functionalization. This tertiary amine with a primary alcohol functionality is a key intermediate in the synthesis of a wide range of biologically active molecules, from anticancer agents to central nervous system drugs.^{[1][2]} This guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and safe handling for researchers and drug development professionals.

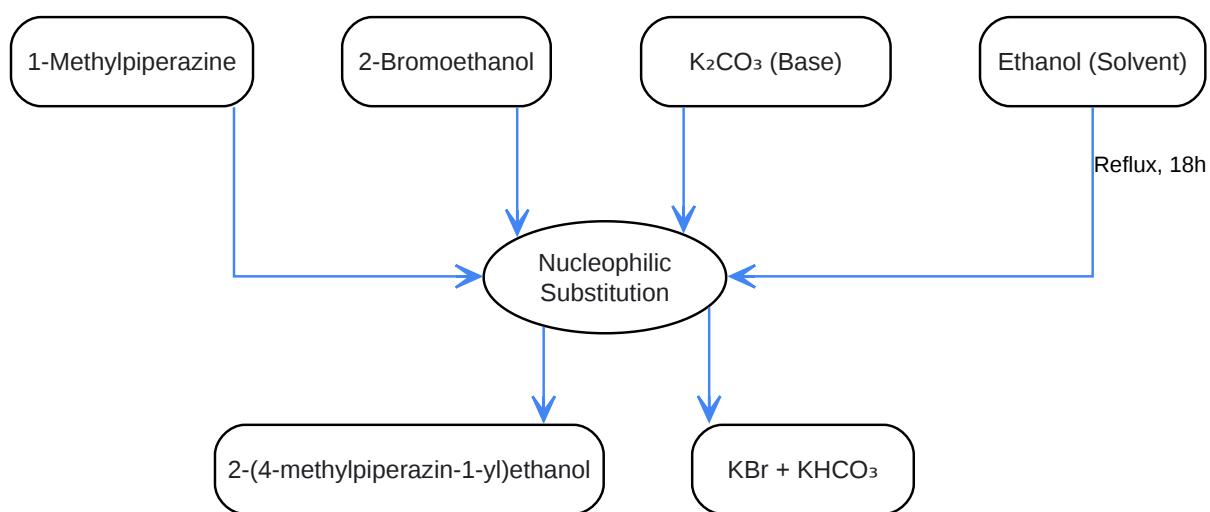
Physicochemical Properties

2-(4-methylpiperazin-1-yl)ethanol is typically supplied as a light brown oil or liquid at room temperature.^[3] Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	5464-12-0	[4]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[4][5]
Molecular Weight	144.22 g/mol	[4]
Physical Form	Liquid / Light Brown Oil	[3]
Storage Temperature	Room Temperature	
Topological Polar Surface Area (TPSA)	26.7 Å ²	[4]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]

Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethanol involves the nucleophilic substitution of a haloethanol with N-methylpiperazine.[3] This approach is efficient and utilizes readily available starting materials.


Synthetic Protocol: N-alkylation of 1-Methylpiperazine

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 2-bromoethanol.

Step-by-Step Methodology:

- To a reaction flask, add 1-methylpiperazine (1.26 g, 13 mmol) and anhydrous ethanol (150 µL).
- Add potassium carbonate (5.0 g, 36 mmol) to the mixture. This inorganic base acts as a proton scavenger for the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

- Slowly add 2-bromoethanol (2.36 g, 19 mmol) dropwise to the stirring mixture. An excess of the alkylating agent is used to ensure complete conversion of the starting piperazine.
- Heat the reaction mixture under reflux for 18 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.
- After cooling to room temperature, filter the mixture to remove the insoluble potassium bromide salt and excess potassium carbonate.
- Remove the ethanol solvent from the filtrate by rotary evaporation.
- The resulting residue can be further purified by treating it with a solvent mixture such as acetone/dichloromethane to precipitate any remaining inorganic salts, followed by filtration and solvent removal to yield the final product as a light brown oil.[3]

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for 2-(4-methylpiperazin-1-yl)ethanol.

Alternative Synthetic Routes

For the core N-(2-hydroxyethyl)piperazine structure, industrial processes often avoid starting with piperazine itself. One patented method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-

chromium catalyst.[7][8] This approach builds the heterocyclic ring and adds the side chain in a single process, offering a potentially more atom-economical route for large-scale production.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of 2-(4-methylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

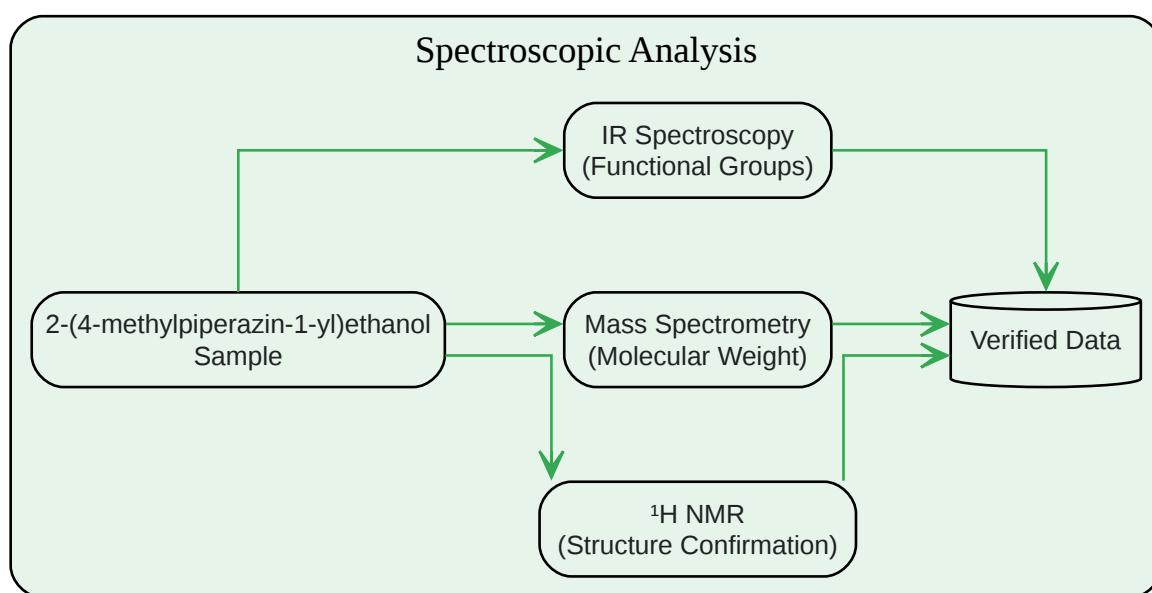
^1H NMR is a powerful tool for structural elucidation. The spectrum of 2-(4-methylpiperazin-1-yl)ethanol has distinct signals that correspond to each part of the molecule.

^1H NMR Data (CDCl_3):[3]

- δ 3.61 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (- $\text{CH}_2\text{-OH}$). The triplet splitting pattern arises from coupling to the adjacent two protons of the ethyl chain.
- δ 2.56 (t, 2H): A triplet for the two protons on the carbon of the ethyl chain attached to the piperazine nitrogen (- $\text{N-CH}_2\text{-}$). This signal is also split into a triplet by the adjacent methylene group.
- δ 2.3-2.7 (br m, 8H): A broad multiplet that accounts for the eight protons on the four methylene groups of the piperazine ring. The complexity arises from the overlapping signals and their various couplings.
- δ 2.18 (s, 3H): A sharp singlet representing the three protons of the N-methyl group (- N-CH_3). The absence of adjacent protons results in a singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion.


- MS-ESI: A molecular ion peak is observed at m/z 145 $[\text{M}+\text{H}]^+$, which confirms the molecular weight of 144.22 g/mol .[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorptions:

- $\sim 3400 \text{ cm}^{-1}$ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
- $\sim 2940-2800 \text{ cm}^{-1}$ (strong): Absorptions due to C-H stretching of the alkane-like methyl and methylene groups.^[9]
- $\sim 1100-1000 \text{ cm}^{-1}$ (strong): A C-O stretching vibration from the primary alcohol group.

[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-methylpiperazin-1-yl)ethanol. It is classified as a hazardous substance.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11] Avoid breathing vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]
- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 5464-12-0 | 1-(2-Hydroxyethyl)-4-methylpiperazine | Alcohols | Ambeed.com [ambeed.com]
- 7. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 8. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. homelandenergysolutions.com [homelandenergysolutions.com]

- 11. aksci.com [aksci.com]
- 12. 5464-12-0|1-(2-Hydroxyethyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Piperazine Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611862#2-4-methylpiperazin-2-yl-ethanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com